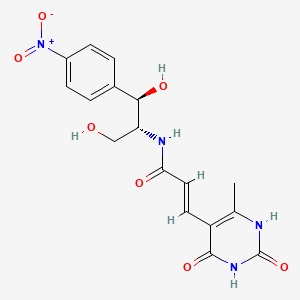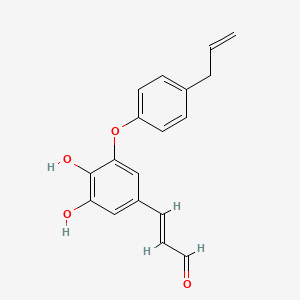
Tetrafluorooxoperoxomolybdate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrafluoro(oxo)peroxomolybdate(2-) is a molybdenum coordination entity and a fluorooxometallate anion.
科学的研究の応用
Copper Chelation in Cancer Therapy
Tetrafluorooxoperoxomolybdate(2-) is primarily researched in the context of cancer therapy, particularly for its role as a copper chelator. Khan and Merajver (2009) discussed the application of Tetrathiomolybdate (TM) in cancer therapy, emphasizing its potential as an anti-angiogenic agent and its effectiveness in Phase I and II clinical trials for treating solid tumors (Khan & Merajver, 2009).
Anticancer and Antiangiogenic Effects
The compound has shown promise in preclinical and animal models as an anticancer agent. Brewer (2005) highlighted its use in Wilson's disease and its potent anticopper properties, which contribute to its anticancer effects. The study pointed out that normal copper levels are necessary for optimal angiogenesis, and TM's ability to inhibit multiple angiogenic cytokines could make it a broad inhibitor of angiogenesis (Brewer, 2005).
Collagen Processing and Immune Function in Tumor Microenvironment
In a more recent study, Liu et al. (2021) investigated TM's effects on collagen processing and immune function within the tumor microenvironment. They found evidence of decreased collagen cross-linking and changes in immune cell populations in TM-treated patients, suggesting novel mechanisms by which TM targets cancer (Liu et al., 2021).
Copper Lowering Therapy in Medicine
Additionally, Brewer (2009) discussed the broader use of TM in medicine, including its application in fibrotic, inflammatory, autoimmune, and neoplastic diseases, as well as in models of Alzheimer's disease. This highlights TM's versatility and potential beyond cancer treatment (Brewer, 2009).
Antiangiogenic Therapy in Cancer
Garber (2015) discussed the renewed interest in TM as an antiangiogenic agent in cancer treatment, particularly in the context of breast cancer. This study underscores the ongoing exploration and potential of TM in various cancer therapies (Garber, 2015).
特性
分子式 |
F4H6MoO3 |
|---|---|
分子量 |
226 g/mol |
IUPAC名 |
hydrogen peroxide;oxomolybdenum;tetrahydrofluoride |
InChI |
InChI=1S/4FH.Mo.H2O2.O/c;;;;;1-2;/h4*1H;;1-2H; |
InChIキー |
MQEPOOFXLAZSKF-UHFFFAOYSA-N |
正規SMILES |
OO.O=[Mo].F.F.F.F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(6R)-6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1234136.png)


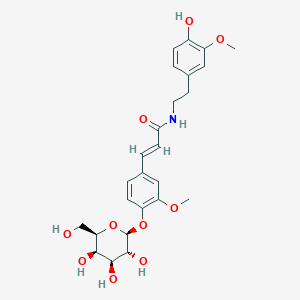
![4-[(E)-(5-Piperidin-1-ylfuran-2-yl)methylideneamino]spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B1234143.png)
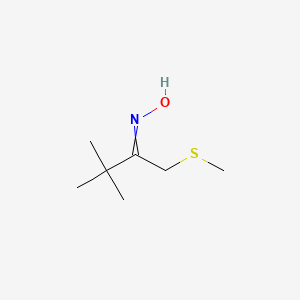

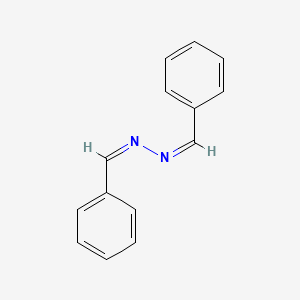
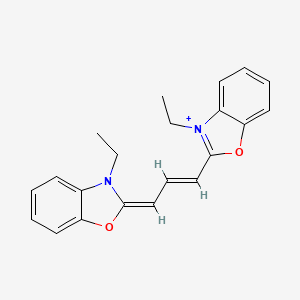
![[(5Z,10Z)-9-acetyloxy-7-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate](/img/structure/B1234154.png)

